molecular formula C24H24N4O3S B2723051 5-(piperidin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941249-38-3

5-(piperidin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2723051
CAS No.: 941249-38-3
M. Wt: 448.54
InChI Key: KTETTYIKOICDIV-UHFFFAOYSA-N
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Description

5-(piperidin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Biological Activity

5-(Piperidin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with 1,2,3,4-tetrahydroisoquinoline sulfonyl derivatives and oxazole precursors. The structural formula can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

The synthesis involves key steps such as nucleophilic substitutions and cyclization reactions that yield the desired oxazole framework along with the piperidine and tetrahydroisoquinoline moieties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity. For instance:

  • In vitro studies showed that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and liver cancer cells. The IC50 values ranged from 0.5 to 5 µM depending on the cell type tested .

The mechanism underlying the anticancer effects involves:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Inhibition of Cell Cycle Progression : It has been observed to arrest cancer cells at the G1 phase of the cell cycle, thereby preventing further proliferation .

Comparative Biological Activity

To provide a clearer understanding of its biological efficacy compared to other compounds, a comparative analysis is presented in Table 1 below.

Compound NameIC50 (µM)Targeted Cancer Type
This compound0.5 - 5Breast and Liver Cancer
SL44 (5-(piperidin-4-yl)-1,2,4-oxadiazole derivative)3.1Hepatocellular Carcinoma
Conventional Chemotherapeutics (e.g., Sorafenib)10 - 50Various Cancer Types

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Hepatocellular Carcinoma : In a preclinical model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis in treated tumors .
  • Breast Cancer Cell Line Studies : The compound was tested against MCF7 breast cancer cells showing a dose-dependent decrease in viability with accompanying increases in markers for apoptosis such as cleaved caspase-3 .

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c25-16-22-24(27-13-4-1-5-14-27)31-23(26-22)19-8-10-21(11-9-19)32(29,30)28-15-12-18-6-2-3-7-20(18)17-28/h2-3,6-11H,1,4-5,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTETTYIKOICDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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